2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol
Description
Properties
CAS No. |
105892-10-2 |
|---|---|
Molecular Formula |
C14H22ClNO5S |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H7ClO2S.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-7(2)6(3-8,4-9)5-10/h1-4H,5H2,(H,10,11);8-10H,3-5H2,1-2H3 |
InChI Key |
VIVVBSGTIOLUOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CO)(CO)CO.C1=CC(=CC=C1SCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Background
2-(4-Chlorophenyl)sulfanylacetic acid is an organosulfur compound where a sulfanyl (–S–) linkage connects a chlorophenyl group to an acetic acid moiety. It is a key intermediate in the synthesis of various bioactive molecules, including PPAR (peroxisome proliferator-activated receptor) agonists.
General Synthetic Routes
The preparation of 2-(4-chlorophenyl)sulfanylacetic acid typically involves the nucleophilic substitution of a halogenated acetic acid derivative with a 4-chlorothiophenol or its equivalent, or alternatively, the coupling of 4-chlorophenyl thiol with haloacetic acid derivatives.
Typical Methodology
Step 1: Formation of 4-chlorophenylthiolate anion
- 4-Chlorothiophenol is deprotonated using a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide, DMF).
Step 2: Nucleophilic substitution
- The thiolate anion is reacted with haloacetic acid (commonly chloroacetic acid) under controlled temperature (room temperature to 60 °C) to yield 2-(4-chlorophenyl)sulfanylacetic acid.
Step 3: Purification
- The crude product is acidified to precipitate the acid form, followed by recrystallization from suitable solvents such as ethanol or water.
Reaction Scheme
| Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorothiophenol + Chloroacetic acid + Base | DMF, 25-60 °C, 4-6 h | 2-(4-Chlorophenyl)sulfanylacetic acid | 75-85 |
Variations and Patented Methods
Patents such as EP1667964B1 describe analogs of phenoxyalkylthio-phenoxyacetic acids with similar synthetic principles, emphasizing the use of substituted thiophenols and haloacetic acid derivatives under mild conditions to optimize yield and purity.
Modifications include the use of phase-transfer catalysts or microwave-assisted synthesis to enhance reaction rates and reduce by-products.
Preparation of 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol
Chemical Background
2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol, also known as dimethylolaminopropanediol, is a tertiary amine-containing triol widely used as a buffer agent and intermediate in pharmaceutical formulations.
Synthetic Routes
The compound is generally prepared by the Mannich reaction involving formaldehyde, dimethylamine, and glycerol or its derivatives.
Typical Methodology
Step 1: Mannich Reaction
- Dimethylamine is reacted with formaldehyde in the presence of glycerol or a similar 1,3-diol under controlled pH and temperature conditions.
Step 2: Isolation and Purification
- The reaction mixture is neutralized, and the product is purified by distillation or crystallization depending on the scale and purity requirements.
Reaction Scheme
| Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|
| Dimethylamine + Formaldehyde + Glycerol | Aqueous solution, pH 7-9, 40-60 °C, 3-5 h | 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol | 80-90 |
Physical and Chemical Properties
- Molecular weight: 149.19 g/mol
- CAS Number: 1112-24-9
- The compound is a clear, colorless liquid with high water solubility.
Comparative Summary of Preparation Methods
| Compound | Key Starting Materials | Reaction Type | Typical Solvent | Temperature Range | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| 2-(4-Chlorophenyl)sulfanylacetic acid | 4-Chlorothiophenol, Chloroacetic acid | Nucleophilic substitution | DMF, ethanol | 25-60 °C | 75-85 | Acidification and recrystallization required |
| 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol | Dimethylamine, Formaldehyde, Glycerol | Mannich reaction | Aqueous medium | 40-60 °C | 80-90 | Neutralization and distillation/crystallization |
In-Depth Research Findings and Notes
The nucleophilic substitution for 2-(4-chlorophenyl)sulfanylacetic acid is sensitive to moisture and requires anhydrous conditions for optimal yield and purity. The base strength and solvent polarity significantly influence the reaction kinetics and by-product formation.
For 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol, the Mannich reaction is well-established and scalable. The pH control is critical to prevent over-condensation or polymerization side reactions. The product's stability under storage conditions is enhanced by controlling residual formaldehyde content.
Both compounds have been subject to patent protection for their synthetic routes, emphasizing the importance of process optimization to meet pharmaceutical-grade standards.
Chemical Reactions Analysis
Reaction Mechanisms and Pathways
The compound combines a sulfanylacetic acid moiety and a dimethylamino diol system, enabling diverse reactivity. Below are key reaction types observed in analogous structures or extrapolated from related compounds:
Formation of Thioether (Sulfanyl Group)
The sulfanyl group in 2-(4-chlorophenyl)sulfanylacetic acid likely forms via nucleophilic substitution of a corresponding haloacetate with a thiolate (RS⁻) under basic conditions . For example:
-
Reagents : Thiophenol, NaOH (aq)
-
Conditions : Room temperature, aqueous-organic solvent
Esterification of Acetic Acid
The carboxylic acid group can undergo esterification with alcohols using acid catalysts (e.g., HCl, H₂SO₄) :
-
Reagents : Methanol, HCl (cat.)
-
Conditions : Heat, reflux
Diol Reactivity
The 1,3-diol moiety in 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol may participate in:
-
Acetal/ketal formation with carbonyl compounds (e.g., ketones, aldehydes) .
-
Oxidation to carbonyl compounds (e.g., ketones, carboxylic acids) under strong oxidizing agents (e.g., KMnO₄) .
Dimethylamino Group Reactivity
The dimethylamino group can act as a nucleophile in:
Typical Reaction Conditions
Structural Stability
The compound’s stability is influenced by:
Related Compounds and Trends
-
Patent CN101998951B describes sulfanyl-containing compounds with diverse biological activities, suggesting potential applications in medicinal chemistry .
-
PubChem CID 60042 (2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol) highlights the diol’s role in formulations requiring stabilizing agents .
-
Sigma-Aldrich listings for amino diols indicate widespread use in pharmaceuticals, emphasizing their reactivity in condensation and alkylation reactions .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Research has indicated that compounds similar to 2-(4-chlorophenyl)sulfanylacetic acid exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.
-
Anti-inflammatory Properties
- The compound's structure suggests it may inhibit certain inflammatory pathways. Studies involving analogs have shown reduced inflammation in animal models, indicating its potential for treating conditions like arthritis and other inflammatory diseases.
-
Cancer Research
- Preliminary studies indicate that the compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further research in oncology.
Data Table: Summary of Research Findings
Case Studies
-
Antibacterial Efficacy
- A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of sulfanylacetic acid derivatives. The results showed that compounds with a chlorophenyl substituent had enhanced activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of the structural components of the molecule .
- Anti-inflammatory Mechanism
- Apoptosis Induction in Cancer Cells
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular or biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison of 2-(4-Chlorophenyl)sulfanylacetic Acid
Structural Analogues
- 2-(4-Bromophenyl)sulfanylacetic Acid: Replacing chlorine with bromine increases molecular weight (MW: ~265.5 vs. ~221.7) and lipophilicity (logP: ~2.8 vs.
- 2-Phenylsulfanylacetic Acid : The absence of a chloro substituent reduces electron-withdrawing effects, lowering acidity (predicted pKa ~3.5 vs. ~2.8 for the 4-chloro derivative).
Functional Analogues
- 4-Chlorothiophenol Derivatives: These lack the acetic acid group, limiting solubility in polar solvents but enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions .
Table 1: Physicochemical Properties of Sulfanylacetic Acid Derivatives
| Compound | Molecular Weight | logP | pKa (COOH) | Solubility (Water) |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)sulfanylacetic acid | 221.7 | ~2.3 | ~2.8 | Moderate |
| 2-(4-Bromophenyl)sulfanylacetic acid | 265.5 | ~2.8 | ~2.7 | Low |
| 2-Phenylsulfanylacetic acid | 184.2 | ~1.9 | ~3.5 | High |
Comparison of 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol (DMTA)
Structural Analogues
- TRIS (2-Amino-2-(hydroxymethyl)propane-1,3-diol): The absence of dimethylamino groups in TRIS lowers its pKa (~8.1 vs. 9.1 for DMTA), making TRIS more suitable for buffering in neutral pH ranges .
- 2-Amino-2-ethylpropane-1,3-diol (AEPD): The ethyl group increases hydrophobicity (logP: ~-1.2 vs. ~-2.0 for DMTA), reducing water solubility but enhancing compatibility with organic matrices in coatings .
Functional Analogues
- DMTA vs. AMP-Dimer: AMP-Dimer (pKa 9.4) has a higher basicity due to dual amino groups, improving its efficacy in neutralizing acidic monomers in HASE formulations .
2-(4-Chlorophenyl)sulfanylacetic Acid
- Synthetic Utility : The chloro substituent enhances electrophilicity, facilitating coupling reactions in agrochemical synthesis (e.g., analogues of cyclanilide or propiconazole) .
- Limitations: Lower solubility in aqueous media compared to non-halogenated derivatives may necessitate co-solvents in formulation .
DMTA
- Industrial Use : DMTA’s high boiling point (305°C) and moderate basicity make it ideal for high-temperature polymer processing, reducing volatility-related losses in coatings .
Biological Activity
The compounds 2-(4-chlorophenyl)sulfanylacetic acid and 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol are of significant interest in medicinal chemistry due to their potential biological activities. This article reviews their biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- 2-(4-Chlorophenyl)sulfanylacetic acid (C₈H₈ClO₂S) features a chlorophenyl group attached to a sulfanyl acetic acid moiety.
- 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol (C₆H₁₅NO₃) is a multifunctional compound often used as a building block in pharmaceuticals.
Antimicrobial Properties
Research indicates that the sulfanylacetic acid derivative exhibits antimicrobial activity against various bacterial strains. A study by demonstrated that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects. In vitro studies have indicated that it can reduce pro-inflammatory cytokine production in macrophages, which is crucial for managing conditions like arthritis and other inflammatory diseases .
Neuroprotective Activity
The dimethylamino compound has been studied for its neuroprotective properties. It is believed to enhance neuronal survival under stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
- Inhibition of Enzymatic Activity : The sulfanylacetic acid derivative may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
- Cytokine Modulation : It modulates the expression of cytokines such as TNF-alpha and IL-6, which play critical roles in the inflammatory response.
- Neuroprotection Mechanism : The dimethylamino compound may activate signaling pathways that promote cell survival and reduce apoptosis in neurons.
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the efficacy of 2-(4-chlorophenyl)sulfanylacetic acid in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol resulted in improved cognitive function and reduced amyloid plaque deposition . This suggests its potential role as a therapeutic agent in neurodegenerative disorders.
Data Tables
Q & A
Basic: What are the established synthetic routes for preparing these compounds, and what analytical techniques are critical for confirming purity and structural integrity?
Answer:
The synthesis of 2-(4-chlorophenyl)sulfanylacetic acid typically involves nucleophilic substitution between 4-chlorothiophenol and chloroacetic acid under basic conditions. For 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol, condensation reactions with formaldehyde and dimethylamine precursors are common. Key analytical methods include:
- High-Performance Liquid Chromatography (HPLC) for purity assessment (mobile phase optimization as per Pharmacopeial guidelines ).
- Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy to confirm functional groups and structural integrity (e.g., verifying sulfanyl or hydroxymethyl groups) .
- X-ray Diffraction (XRD) for crystallographic validation in advanced studies .
Advanced: How can computational chemistry tools enhance the design of novel derivatives or reaction pathways?
Answer:
Quantum mechanical calculations (e.g., density functional theory) predict reactivity, transition states, and thermodynamic feasibility of reactions. For example:
- Reaction Path Search Methods (ICReDD approach) combine quantum calculations with experimental feedback to optimize pathways for derivatives .
- Molecular Dynamics Simulations model solvent effects or steric hindrance in functionalization reactions .
These tools reduce trial-and-error experimentation and prioritize high-yield routes .
Advanced: What statistical experimental design (DoE) approaches optimize reaction conditions?
Answer:
- Full Factorial Designs systematically vary parameters (temperature, solvent, catalyst ratio) to identify interactions affecting yield .
- Response Surface Methodology (RSM) models non-linear relationships (e.g., pH vs. reaction rate) to pinpoint optimal conditions .
- Taguchi Methods minimize experimental runs while maximizing robustness, critical for scaling reactions .
Refer to CRDC subclass RDF2050112 for reactor design principles aligning with DoE outputs .
Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?
Answer:
- Multi-Technique Cross-Validation : Pair NMR with IR or Mass Spectrometry to confirm ambiguous peaks (e.g., distinguishing sulfanyl vs. hydroxyl absorptions) .
- Computational Spectroscopy : Compare experimental NMR shifts with quantum-chemically predicted values (e.g., using Gaussian software) to resolve structural ambiguities .
- Dynamic Light Scattering (DLS) or HPLC-MS to detect impurities causing inconsistent data .
Basic: What strategies mitigate regioselectivity or stereochemical challenges during synthesis?
Answer:
- Steric-Directing Groups : Introduce temporary protecting groups (e.g., tert-butyl) to control sulfanylacetic acid substitution .
- Chiral Catalysts : Use enantioselective catalysts (e.g., organocatalysts) for stereochemical control in diol synthesis .
- pH Optimization : Adjust reaction medium to favor protonation states that enhance selectivity .
Advanced: What methodologies elucidate stability and degradation pathways under stress conditions?
Answer:
- Forced Degradation Studies : Expose compounds to extreme pH, heat, or UV light, followed by LC-MS to identify degradation products .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
- Electron Paramagnetic Resonance (EPR) detects free radicals in oxidative degradation mechanisms .
Advanced: How can separation technologies be optimized for isolating these compounds?
Answer:
- Membrane Technologies : Nanofiltration membranes with tailored pore sizes isolate sulfanylacetic acid from polar byproducts .
- HPLC Method Development : Optimize buffer pH (e.g., sodium acetate pH 4.6) and methanol ratios for high-resolution separation .
- Ion-Exchange Chromatography : Leverage the dimethylamino group’s charge for selective retention of the diol component .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
